molecular formula C9H16O3 B14295014 Pent-3-en-2-yl 2-hydroxybutanoate CAS No. 114390-64-6

Pent-3-en-2-yl 2-hydroxybutanoate

Cat. No.: B14295014
CAS No.: 114390-64-6
M. Wt: 172.22 g/mol
InChI Key: NOJWFILGEBERJS-UHFFFAOYSA-N
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Description

Pent-3-en-2-yl 2-hydroxybutanoate is an organic compound that belongs to the ester family It is characterized by the presence of an ester functional group, which is formed by the reaction between an alcohol and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-3-en-2-yl 2-hydroxybutanoate typically involves the esterification reaction between pent-3-en-2-ol and 2-hydroxybutanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction mixture is typically subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

Pent-3-en-2-yl 2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Pent-3-en-2-yl 2-hydroxybutanoate has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Pent-3-en-2-yl 2-hydroxybutanoate involves the hydrolysis of the ester bond to release the corresponding alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes, such as esterases, or by acidic or basic conditions. The released products can then participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    Pent-3-en-2-yl acetate: Similar ester structure but with an acetate group instead of a hydroxybutanoate group.

    Pent-3-en-2-yl propanoate: Similar ester structure but with a propanoate group instead of a hydroxybutanoate group.

    2-Methylbut-3-en-2-yl 2-hydroxybutanoate: Similar ester structure but with a methyl group on the but-3-en-2-yl moiety.

Uniqueness

Pent-3-en-2-yl 2-hydroxybutanoate is unique due to the presence of both an unsaturated alkene group and a hydroxybutanoate ester group

Properties

CAS No.

114390-64-6

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

pent-3-en-2-yl 2-hydroxybutanoate

InChI

InChI=1S/C9H16O3/c1-4-6-7(3)12-9(11)8(10)5-2/h4,6-8,10H,5H2,1-3H3

InChI Key

NOJWFILGEBERJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC(C)C=CC)O

Origin of Product

United States

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